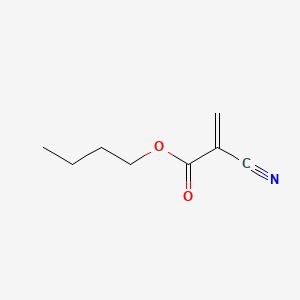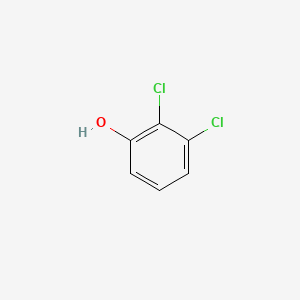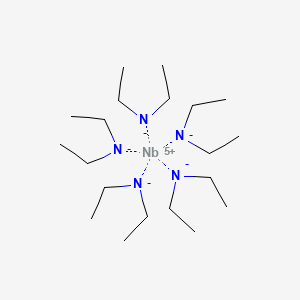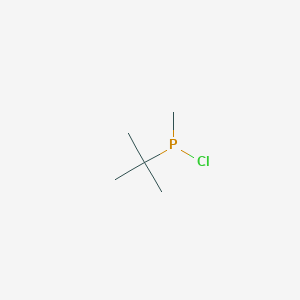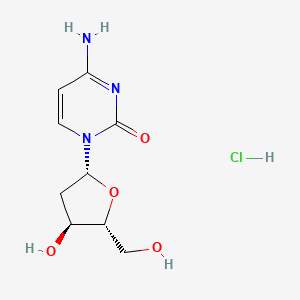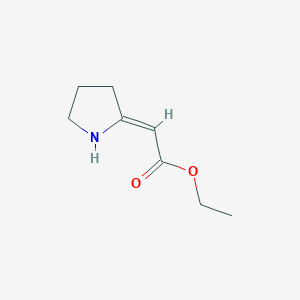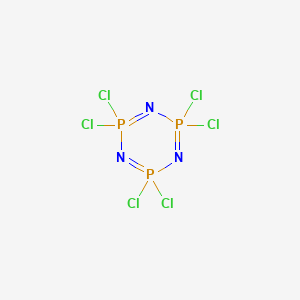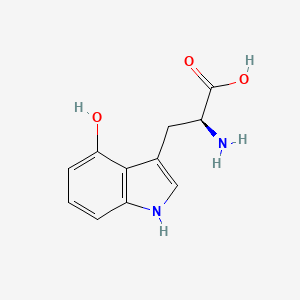
4-Hydroxy-l-tryptophan
描述
4-Hydroxy-l-tryptophan is an optically active form of 4-hydroxytryptophan with an L-configuration. It is a derivative of the amino acid tryptophan and is classified as a non-proteinogenic L-α-amino acid.
作用机制
Target of Action
4-Hydroxy-l-tryptophan (4-HTP) is a naturally occurring amino acid and a metabolic intermediate in the synthesis of serotonin and melatonin . The primary targets of 4-HTP are the serotonin receptors in the brain . Serotonin, also known as 5-hydroxytryptamine (5-HT), is a neurotransmitter that plays a crucial role in mood regulation, appetite, and sleep .
Mode of Action
4-HTP is a precursor to serotonin. It works by increasing the production of serotonin in the brain and central nervous system . This increase in serotonin levels can affect mood, sleep, and appetite . The conversion of 4-HTP to serotonin is a two-step process. First, 4-HTP is decarboxylated to form serotonin. This reaction is catalyzed by the enzyme aromatic-L-amino-acid decarboxylase .
Biochemical Pathways
4-HTP is involved in the serotonin pathway , one of the three main metabolic pathways of tryptophan . The other two pathways are the kynurenine and indole pathways . In the serotonin pathway, tryptophan is first converted into 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase. Then, 5-HTP is decarboxylated to form serotonin . This pathway is influenced by the gut microbiota .
Pharmacokinetics
4-HTP is rapidly absorbed with a maximum concentration time (tmax) of approximately 1.5 hours. It is also rapidly eliminated with a half-life of about 1.5 to 2 hours . Co-administration of a decarboxylase inhibitor can double the half-life of 4-HTP to about 3 to 4 hours and enhance its exposure several-fold, depending on the dosing regimen .
Result of Action
The increase in serotonin production resulting from 4-HTP supplementation can have various effects at the molecular and cellular levels. These effects can include improved mood, reduced appetite, and enhanced sleep quality . Moreover, serotonin is involved in various physiological processes, including the regulation of mood and social behavior, appetite and digestion, sleep, memory, and sexual desire and function .
Action Environment
The action of 4-HTP can be influenced by various environmental factors. For instance, the gut microbiota plays a significant role in tryptophan metabolism and can influence the availability of 4-HTP for serotonin synthesis . Additionally, certain environmental stressors can affect serotonin levels and thereby influence the efficacy of 4-HTP .
生化分析
Biochemical Properties
4-HTP is involved in the metabolism of tryptophan, an essential amino acid . This reaction is the first and rate-limiting step in the biosynthesis of serotonin . The interaction between 4-HTP and TPH is crucial for the production of serotonin, a neurotransmitter that plays a vital role in mood regulation and other neurological functions .
Cellular Effects
4-HTP has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, 4-HTP can reduce hepatic cell membrane rigidity . Moreover, it has been shown to play a role in the inhibition of T lymphocyte proliferation, elevation of immunoglobulin levels in the blood, and promotion of antigen-presenting organization in tissues .
Molecular Mechanism
The molecular mechanism of 4-HTP involves its conversion to serotonin. This process is initiated by the enzyme tryptophan hydroxylase (TPH), which adds a hydroxy group to the 5 position of tryptophan to generate 5-HTP . This reaction is an electrophilic aromatic substitution mechanism . The formation of the FeIVO intermediate, which is crucial for the hydroxylation of the amino acid, is believed to involve an FeII-peroxypterin intermediate .
Metabolic Pathways
4-HTP is involved in the serotonin pathway, one of the major metabolic pathways of tryptophan . This pathway is initiated by tryptophan hydroxylase (TPH), which adds a hydroxy group to the 5 position of tryptophan to generate 5-HTP .
Transport and Distribution
It is known that the L-type amino acid transporter LAT1 (SLC7A5) is involved in the transport of tryptophan and its derivatives .
Subcellular Localization
It is known that tryptophan and its derivatives, including 4-HTP, can be found in various subcellular compartments due to their involvement in multiple biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions: 4-Hydroxy-l-tryptophan can be synthesized through the hydroxylation of l-tryptophan. This process typically involves the use of tryptophan hydroxylase enzymes, which catalyze the addition of a hydroxyl group to the 4-position of the indole ring of l-tryptophan. The reaction conditions often require the presence of cofactors such as tetrahydrobiopterin and molecular oxygen .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. Engineered strains of Escherichia coli have been developed to efficiently convert glucose to this compound using a combination of metabolic engineering and synthetic biology techniques. This method involves the construction of a cell factory capable of expressing the necessary enzymes for the biosynthesis of this compound .
化学反应分析
Types of Reactions: 4-Hydroxy-l-tryptophan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated derivatives
科学研究应用
4-Hydroxy-l-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives.
Biology: It serves as a substrate for studying enzyme kinetics and metabolic pathways involving tryptophan hydroxylase.
Medicine: It is investigated for its potential therapeutic effects, particularly in the modulation of serotonin levels and its role in treating mood disorders.
Industry: It is used in the production of dietary supplements and pharmaceuticals
相似化合物的比较
L-Tryptophan: The parent amino acid from which 4-Hydroxy-l-tryptophan is derived.
5-Hydroxy-l-tryptophan: Another hydroxylated derivative of tryptophan, which is a direct precursor to serotonin.
Psilocybin: A naturally occurring compound in certain mushrooms, structurally related to tryptophan derivatives.
Uniqueness: this compound is unique in its specific hydroxylation at the 4-position, which distinguishes it from other tryptophan derivatives. This specific modification imparts distinct biochemical properties and potential therapeutic applications .
属性
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-7(11(15)16)4-6-5-13-8-2-1-3-9(14)10(6)8/h1-3,5,7,13-14H,4,12H2,(H,15,16)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHLMQDRPXXYEE-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937077 | |
| Record name | 4-Hydroxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16533-77-0, 25242-90-4 | |
| Record name | 4-Hydroxy-DL-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


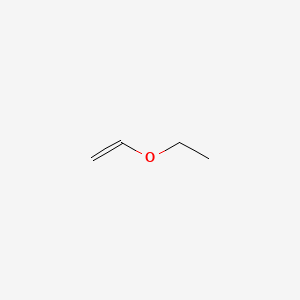
![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B3422310.png)


